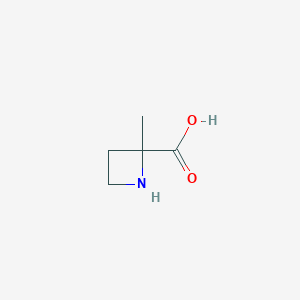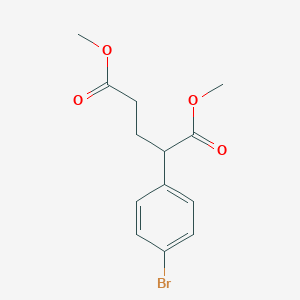
Dimethyl 2-(4-bromophenyl)pentanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-(4-bromophenyl)pentanedioate is an organic compound with the molecular formula C13H15BrO4 It is a derivative of pentanedioic acid, where the hydrogen atoms on the carboxyl groups are replaced by methyl groups, and a bromophenyl group is attached to the second carbon atom of the pentanedioic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(4-bromophenyl)pentanedioate can be achieved through several methods. One common approach involves the esterification of 2-(4-bromophenyl)pentanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of 4-bromophenyl is coupled with a suitable ester precursor under palladium catalysis . This method is advantageous due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, increasing efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-(4-bromophenyl)pentanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Products include 2-(4-bromophenyl)pentanedioic acid or 2-(4-bromophenyl)pentanone.
Reduction: Products include dimethyl 2-(4-bromophenyl)pentanediol.
Substitution: Products depend on the nucleophile used, such as 2-(4-methoxyphenyl)pentanedioate when using sodium methoxide.
Applications De Recherche Scientifique
Dimethyl 2-(4-bromophenyl)pentanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Industry: It is used in the production of polymers and resins, where its ester groups can undergo polymerization reactions.
Mécanisme D'action
The mechanism of action of dimethyl 2-(4-bromophenyl)pentanedioate depends on its specific application In chemical reactions, the ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in various metabolic pathways
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2-(4-chlorophenyl)pentanedioate: Similar structure but with a chlorine atom instead of bromine.
Dimethyl 2-(4-fluorophenyl)pentanedioate: Similar structure but with a fluorine atom instead of bromine.
Dimethyl 2-(4-methylphenyl)pentanedioate: Similar structure but with a methyl group instead of bromine.
Uniqueness
Dimethyl 2-(4-bromophenyl)pentanedioate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that are not possible with other halogens. This allows for greater versatility in the synthesis of complex organic molecules.
Propriétés
Formule moléculaire |
C13H15BrO4 |
|---|---|
Poids moléculaire |
315.16 g/mol |
Nom IUPAC |
dimethyl 2-(4-bromophenyl)pentanedioate |
InChI |
InChI=1S/C13H15BrO4/c1-17-12(15)8-7-11(13(16)18-2)9-3-5-10(14)6-4-9/h3-6,11H,7-8H2,1-2H3 |
Clé InChI |
XDMBHVUOWGQQJW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCC(C1=CC=C(C=C1)Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


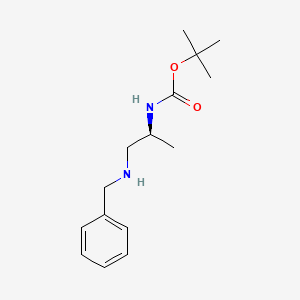
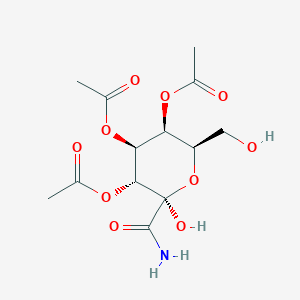
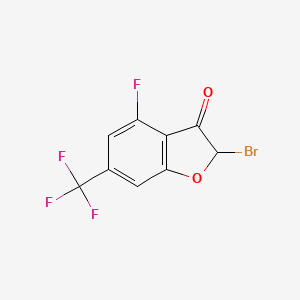
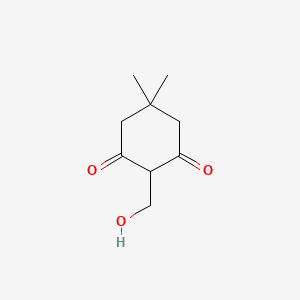

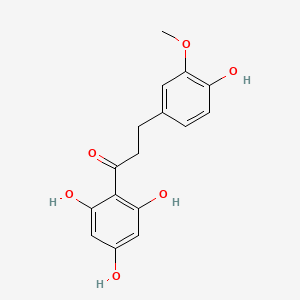


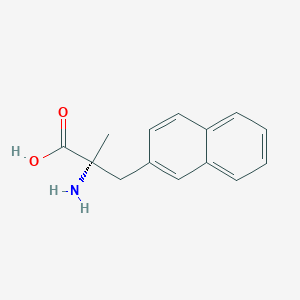
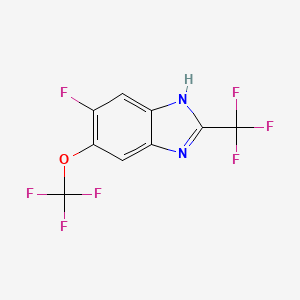
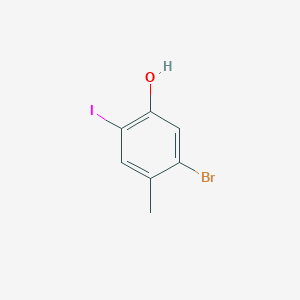
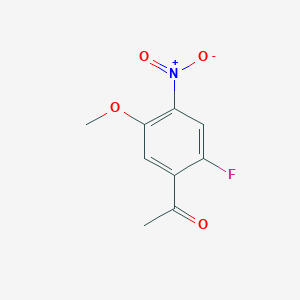
![4-{4-(4-Chlorophenyl)-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-3-ium-3-yl}butanoic acid bromide](/img/structure/B12851092.png)
